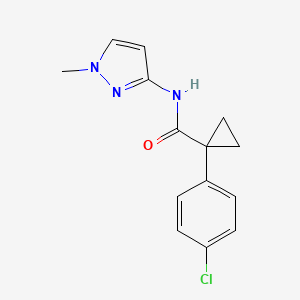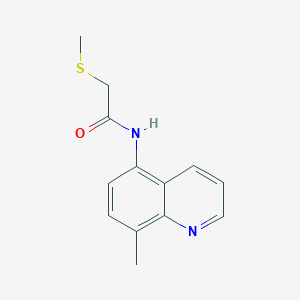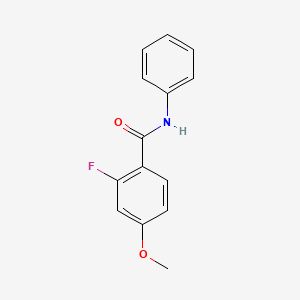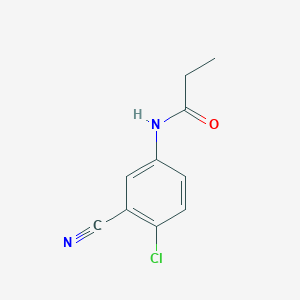![molecular formula C12H14N2O B7472577 N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)
N-[4-(cyanomethyl)phenyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-2-methylpropanamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]-2-methylpropanamide 47,497 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, and has also been investigated for its potential use in the treatment of neurological disorders such as multiple sclerosis and epilepsy. In addition, this compound 47,497 has been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in vitro.
Wirkmechanismus
N-[4-(cyanomethyl)phenyl]-2-methylpropanamide 47,497 is a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. The activation of CB1 receptors in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. The activation of CB2 receptors in immune cells leads to the suppression of inflammatory responses.
Biochemical and Physiological Effects
This compound 47,497 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to feelings of euphoria and pleasure. It has also been shown to have analgesic effects, reducing pain perception in animal models of pain. In addition, this compound 47,497 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(cyanomethyl)phenyl]-2-methylpropanamide 47,497 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, making it useful for studying the effects of cannabinoid receptor activation on various physiological processes. It is also relatively stable and easy to synthesize, making it a useful tool for researchers. However, this compound 47,497 has several limitations. It has a short half-life in vivo, making it difficult to study its long-term effects. In addition, it has been shown to have off-target effects on other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-[4-(cyanomethyl)phenyl]-2-methylpropanamide 47,497. One area of research is the development of more selective agonists of the cannabinoid receptors, which could reduce the off-target effects of this compound 47,497. Another area of research is the investigation of the long-term effects of this compound 47,497 on various physiological processes, including the potential for addiction and tolerance. Finally, this compound 47,497 could be investigated for its potential use in the treatment of various diseases, including pain, inflammation, and cancer.
Conclusion
This compound 47,497 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been shown to have analgesic, anti-inflammatory, and anti-tumor effects. While this compound 47,497 has several advantages for use in lab experiments, it also has several limitations, including its short half-life and off-target effects. Future research on this compound 47,497 could lead to the development of more selective agonists of the cannabinoid receptors, as well as the investigation of its long-term effects and potential therapeutic applications.
Synthesemethoden
N-[4-(cyanomethyl)phenyl]-2-methylpropanamide 47,497 is synthesized through a multi-step process that involves the reaction of 2-methylpropanoic acid with 4-cyanobenzyl bromide in the presence of a base to form the intermediate, 4-cyanobenzyl 2-methylpropanoate. This intermediate is then reacted with methylamine and lithium aluminum hydride to form this compound 47,497.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(2)12(15)14-11-5-3-10(4-6-11)7-8-13/h3-6,9H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLQYUYNDXGUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

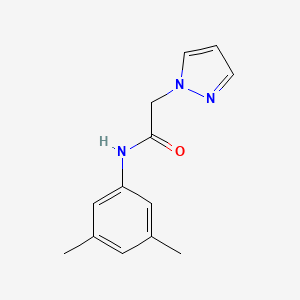
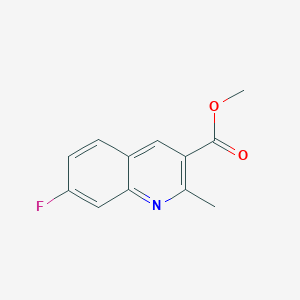

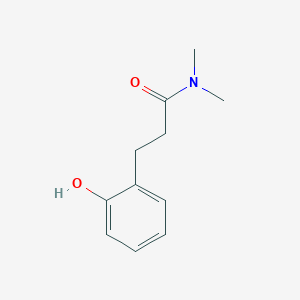
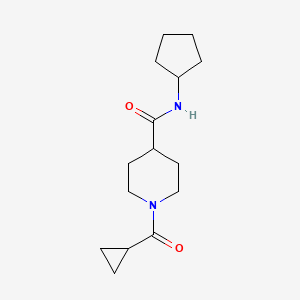

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)
